molecular formula C8H8N8 B6616453 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine CAS No. 1248161-87-6

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine

Cat. No. B6616453
CAS RN: 1248161-87-6
M. Wt: 216.20 g/mol
InChI Key: CYTVSAGFIMOMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine, also known as 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-1H-1,2,4-triazol-3-amine, is a novel triazole derivative that has a wide range of applications in scientific research. This compound has been widely studied in the past few decades due to its potential as a therapeutic agent, its ability to act as a catalyst, and its potential as a synthetic intermediate.

Scientific Research Applications

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-aminepyrazolo[3,4-d]pyrimidin-4-yl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a synthetic intermediate in the synthesis of other compounds. It has also been used in the synthesis of biologically active compounds, such as antibiotics, antivirals, and anti-cancer drugs. Additionally, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-aminepyrazolo[3,4-d]pyrimidin-4-yl-1H-1,2,4-triazol-3-amine has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-aminepyrazolo[3,4-d]pyrimidin-4-yl-1H-1,2,4-triazol-3-amine is not fully understood. However, it is believed that this compound acts by targeting specific enzymes and proteins involved in the regulation of cell proliferation and apoptosis. It has also been suggested that this compound may act as an inhibitor of certain enzymes involved in the synthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-aminepyrazolo[3,4-d]pyrimidin-4-yl-1H-1,2,4-triazol-3-amine has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has the potential to inhibit the growth of certain cancer cells and to act as an anti-inflammatory agent. Additionally, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in the synthesis of nucleic acids and proteins.

Advantages and Limitations for Lab Experiments

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-aminepyrazolo[3,4-d]pyrimidin-4-yl-1H-1,2,4-triazol-3-amine has a number of advantages for use in laboratory experiments. This compound is relatively stable and can be stored for extended periods of time without degradation. Additionally, it is relatively easy to synthesize and can be produced in large quantities. However, there are some limitations to the use of this compound in laboratory experiments. It is not soluble in water and must be dissolved in organic solvents, such as methanol or ethanol. Additionally, it is not very soluble in most organic solvents and must be heated to high temperatures to achieve dissolution.

Future Directions

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-aminepyrazolo[3,4-d]pyrimidin-4-yl-1H-1,2,4-triazol-3-amine has the potential to be used in a variety of applications in the future. Further research is needed to better understand its mechanism of action and its potential therapeutic effects. Additionally, additional studies are needed to further explore its potential as a catalyst in organic synthesis and its potential as a synthetic intermediate. Finally, further research is needed to explore its potential as an inhibitor of certain enzymes involved in the synthesis of nucleic acids and proteins.

Synthesis Methods

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-aminepyrazolo[3,4-d]pyrimidin-4-yl-1H-1,2,4-triazol-3-amine can be synthesized in a number of ways. One method is to react 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with 1-amino-1,2,4-triazole in the presence of a base. This reaction yields 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-1H-1,2,4-triazol-3-amine as the product. Another method is to react 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with 1-amino-1,2,4-triazole in the presence of an acid, such as hydrochloric acid. This reaction yields 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-1H-1,2,4-triazol-3-amine as the product.

properties

IUPAC Name

1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N8/c1-15-6-5(2-13-15)7(11-3-10-6)16-4-12-8(9)14-16/h2-4H,1H3,(H2,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTVSAGFIMOMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3C=NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine

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